![molecular formula C23H29N7O B2725050 1-(4-(3-苄基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-环己基乙酮 CAS No. 920389-23-7](/img/structure/B2725050.png)
1-(4-(3-苄基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-环己基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of the triazolopyrimidine family . It has a molecular weight of 368.27 and a molecular formula of C23H31N7O . The IUPAC name is 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a benzyl group, a triazolopyrimidine ring, and a piperazine ring . The structure also includes a cyclohexyl group and an ethanone group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a flash point of 346.5±31.5 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学研究应用
合成和生物学评估
- 噻唑并嘧啶合成:Said 等人 (2004) 的一项研究涉及噻唑并嘧啶衍生物的制备,包括三唑并嘧啶和三嗪并嘧啶,作为潜在的抗菌和抗肿瘤剂,尽管没有显示出显着的抗肿瘤活性 (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004)。
抗菌活性
- 新型嘧啶衍生物:El-Agrody 等人 (2001) 合成了具有抗菌活性的新型 [1,2,4] 三唑并 [1,5-c] 嘧啶 (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001)。
潜在的抗高血压应用
- 三唑并嘧啶作为抗高血压药:Bayomi 等人 (1999) 制备了具有潜在抗高血压特性的 1,2,4-三唑并嘧啶,一些化合物显示出有希望的活性 (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)。
神经科学中的拮抗剂活性
- 血清素拮抗剂研究:渡边等人 (1992) 合成了用于研究 5-HT2 和 α1 受体拮抗剂活性的衍生物 (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992)。
杂环化合物合成
- 吡唑并三唑并嘧啶衍生物的合成:Abdel‐Aziz 等人 (2008) 从事合成包含噻唑并[3,2-a]苯并咪唑部分的衍生物,其中一些显示出中等抗菌作用 (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008)。
腺苷受体拮抗剂
- 腺苷 A2a 受体拮抗剂研究:Vu 等人 (2004) 用不同的杂环取代三唑并三嗪核心,发现某些 [1,2,4] 三唑并 [1,5-c] 嘧啶衍生物作为腺苷 A2a 受体拮抗剂有效 (Vu, Pan, Peng, Sha, Kumaravel, Jin, Phadke, Engber, Huang, Reilly, Tam, & Petter, 2004)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 leads to alterations in cell cycle progression, specifically affecting the transition from the G1 phase to the S phase . This results in the induction of apoptosis within cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound induces apoptosis within these cancer cells, likely through the mitochondrial pathway .
属性
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJITYQSJNVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。